molecular formula C9H14O3 B2544590 7-Methoxyspiro[3.3]heptane-2-carboxylic acid CAS No. 2411252-30-5

7-Methoxyspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2544590
CAS No.: 2411252-30-5
M. Wt: 170.208
InChI Key: BOAKGMKCXVTYOM-UHFFFAOYSA-N
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Description

7-Methoxyspiro[3.3]heptane-2-carboxylic acid is a bicyclic spiro compound characterized by a methoxy (-OCH₃) substituent at the 7-position of the spiro[3.3]heptane framework and a carboxylic acid (-COOH) group at the 2-position. Its rigid spirocyclic structure confers unique stereochemical and conformational properties, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

7-methoxyspiro[3.3]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7-2-3-9(7)4-6(5-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAKGMKCXVTYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411252-30-5
Record name 5-methoxyspiro[3.3]heptane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyspiro[3.3]heptane-2-carboxylic acid typically involves the alkylation of malonic esters with the tetrabromide of pentaerythritol, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KCN in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Methoxyspiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-methoxyspiro[3.3]heptane-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents Key Structural Features Predicted Properties (e.g., Solubility, Stability)
This compound C₉H₁₄O₃ Methoxy at C7, COOH at C2 Spiro[3.3]heptane core Moderate polarity due to -OCH₃ and -COOH groups; likely stable under physiological conditions
6-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ Methoxy at C6, COOH at C2 Spiro[3.3]heptane core Similar polarity to 7-methoxy analog; positional isomerism may alter binding affinity
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) C₈H₁₃NO₂ Amino at C2, COOH at C2 Bicyclo[2.2.1]heptane framework High polarity due to -NH₂ and -COOH; known LAT-1 transporter inhibitor
PKZ18 (3-[[4-(4-Isopropylphenyl)-5-methylthiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid) C₁₇H₂₀N₂O₃S Thiazole, carbamoyl groups Bicyclo[2.2.1]heptane with aromatic moieties Lipophilic due to aryl groups; antimicrobial activity via T-box gene inhibition
Amoxicillin C₁₆H₁₉N₃O₅S β-lactam ring, -NH₂, -OH Bicyclo[3.2.0]heptane fused to β-lactam Amphoteric (three dissociation constants); antibacterial via cell wall synthesis inhibition
This compound
  • The methoxy group may enhance membrane permeability compared to hydroxyl or amino analogs .
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)
  • LAT-1 Inhibition: Competitively inhibits the L-type amino acid transporter 1 (LAT-1), reducing phenylalanine uptake at the blood-brain barrier .
  • Insulin Secretion : Modulates mTORC1 signaling in pancreatic β-cells, altering ATP levels and insulin release .
PKZ18 and Derivatives
  • Antimicrobial Action : Inhibits Gram-positive bacteria by blocking tRNA-dependent T-box gene regulation. PKZ18-22, a derivative, exhibits synergistic effects with antibiotics against biofilms .
6-Methoxyspiro[3.3]heptane-2-carboxylic Acid
  • Limited Bioactivity: No reported biological activity in the provided evidence, highlighting the critical role of substituent positioning .

Biological Activity

7-Methoxyspiro[3.3]heptane-2-carboxylic acid is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H14O3C_{10}H_{14}O_3, with a molecular weight of 182.22 g/mol. Its structure features a spiro carbon framework, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various pathways associated with oxidative stress and cellular signaling mechanisms, potentially leading to enzyme inhibition or receptor modulation.

Key Mechanisms:

  • Oxidative Stress Pathways: The compound may influence oxidative stress responses, which are critical in various disease states.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes, although the exact targets remain under investigation.

Biological Activity and Applications

This compound has been studied for various biological activities, including:

  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, making it a candidate for further exploration in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Spiro[3.3]heptane-2-carboxylic acidLacks methoxy groupDifferent chemical properties
6-Methoxyspiro[3.3]heptane-2-carboxylic acidMethoxy at different positionVaries in reactivity and applications

This comparison highlights how the position of functional groups can significantly alter the biological properties of similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Enzyme Inhibition:
    • A recent study evaluated its inhibitory effects on tissue-nonspecific alkaline phosphatase (TNAP) and calf intestinal alkaline phosphatase (c-IAP). The results indicated that this compound exhibited significant inhibition, with an IC50 value demonstrating its potency against these enzymes .
  • Antimicrobial Testing:
    • In vitro tests revealed that this compound displayed antimicrobial activity against several bacterial strains, suggesting potential therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxyspiro[3.3]heptane-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A common approach involves functionalizing the spiro[3.3]heptane core via oxidation or alkylation. For example, methoxy groups can be introduced via potassium permanganate oxidation of methylpyridine precursors under controlled temperature (90–95°C), followed by acidification to isolate the carboxylic acid . Key intermediates are characterized using 1H^1H-NMR (400–500 MHz) to confirm regiochemistry and LCMS/GCMS for purity validation. Anhydrous solvents and inert conditions are critical to avoid side reactions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Elemental analysis (e.g., C, H, N content) is used to confirm molecular composition, while NMR spectroscopy resolves stereochemical and substituent positioning. For instance, methoxy protons typically resonate as singlets (~3.85 ppm), and carboxylic protons appear as broad peaks (~9.8 ppm) . Mass spectrometry (CI or EI ionization) further confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictions in spectral data for spiroheptane derivatives, such as overlapping signals or ambiguous stereochemistry?

  • Methodological Answer : Overlapping 1H^1H-NMR signals can be resolved using 2D techniques (COSY, HSQC) or variable-temperature NMR. For stereochemical ambiguities, X-ray crystallography or computational modeling (DFT) provides definitive structural assignments. For example, spiro[3.3]heptane derivatives with axial substituents exhibit distinct NOE correlations compared to equatorial analogs .

Q. How do substituents on the spiroheptane core influence physicochemical properties like pKa or solubility?

  • Methodological Answer : Electron-withdrawing groups (e.g., methoxy) decrease the carboxylic acid’s pKa by stabilizing the deprotonated form. Solubility can be modulated via salt formation (e.g., sodium or tert-butylammonium salts) or prodrug strategies (e.g., esterification). Comparative studies of 6-substituted analogs show pKa shifts of 0.5–1.5 units depending on substituent electronic effects .

Q. What are effective derivatization approaches to expand the utility of this compound in medicinal chemistry?

  • Methodological Answer : The carboxylic acid can be converted to amides or esters via coupling reagents (e.g., EDC/HOBt) or esterification with alcohols. For example, tert-butyl ester protection (Boc) enables further functionalization of the spiro core, as seen in the synthesis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (87% yield via hydrolysis of methyl esters) .

Q. How can computational methods guide the design of spiroheptane-based inhibitors or agonists?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to target proteins like neurotensin receptors. QSAR models correlate substituent effects (e.g., methoxy position) with biological activity. For instance, spiroheptane derivatives with para-methoxy groups show enhanced receptor affinity due to optimal steric and electronic complementarity .

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